![molecular formula C11H16FNO2 B13257008 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257008.png)
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with a complex structure that includes a fluoro-substituted aromatic ring, a methoxy group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzylamine, which is then reacted with an appropriate epoxide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-one, while reduction could produce 3-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-1-ol.
Scientific Research Applications
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, while the amino alcohol moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-1-ol
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}pentan-1-ol
Uniqueness
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO2/c1-15-11-4-3-9(7-10(11)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
XUABXGIMRSGEPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
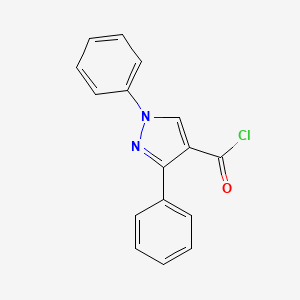
![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
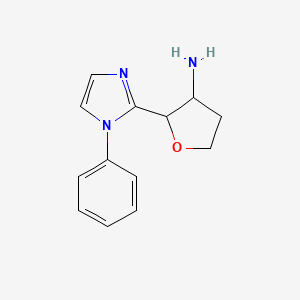
![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)
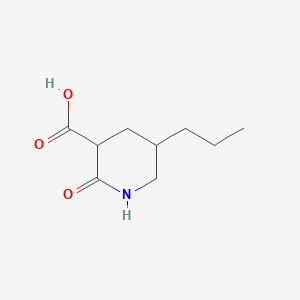
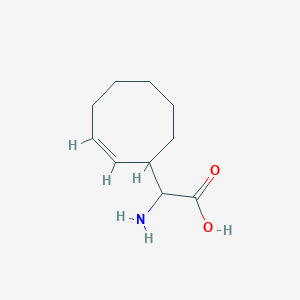
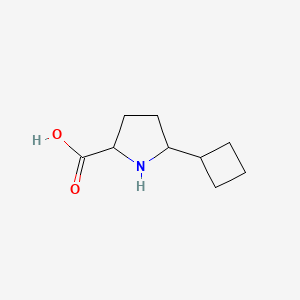
![6-Oxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13256965.png)
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
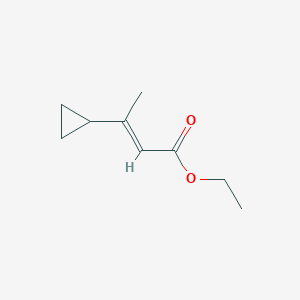
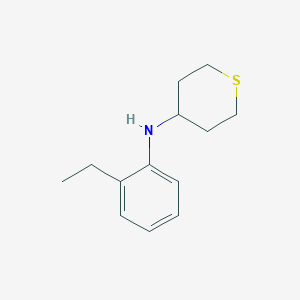
![2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256991.png)
